1,4-Dihydro-2H-3,1-benzothiazin-2-one
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Overview
Description
1,4-Dihydro-2H-3,1-benzothiazin-2-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological and pharmacological activities. The benzothiazine core is highly reactive and serves as a precursor for the synthesis of various derivatives with significant biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydro-2H-3,1-benzothiazin-2-one can be synthesized through several methods. One common approach involves the condensation of 2-aminothiophenol with methyl chloroacetate in the presence of potassium carbonate in dimethylformamide (DMF) at reflux conditions . Another method includes the reaction of 2-aminothiophenol with epoxides in acetonitrile at reflux for two hours .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-2H-3,1-benzothiazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkylating agents like alkyl halides and acylating agents like acyl chlorides are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
1,4-Dihydro-2H-3,1-benzothiazin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Derivatives of this compound exhibit antibacterial, antifungal, and anti-inflammatory properties.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1,4-Dihydro-2H-3,1-benzothiazin-2-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This compound also interacts with cellular proteins, affecting signal transduction pathways and cellular functions . The exact pathways depend on the specific derivative and its target .
Comparison with Similar Compounds
1,4-Dihydro-2H-3,1-benzothiazin-2-one is unique due to its specific arrangement of nitrogen and sulfur atoms within the benzothiazine ring. Similar compounds include:
4H-3,1-Benzothiazin-4-ones: These compounds have a similar core structure but differ in the position of the sulfur atom.
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: This compound contains an additional nitrogen atom and exhibits different biological activities.
The uniqueness of this compound lies in its versatility and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
553-04-8 |
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Molecular Formula |
C8H7NOS |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
1,4-dihydro-3,1-benzothiazin-2-one |
InChI |
InChI=1S/C8H7NOS/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10) |
InChI Key |
BNIUUURYVJQILK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)S1 |
Origin of Product |
United States |
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